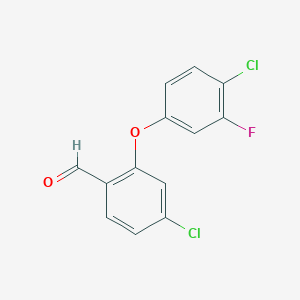![molecular formula C19H22FN5O2 B2534149 N-(2-((3-(4-fluorophényl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)éthyl)-2-éthylbutanamide CAS No. 1021030-68-1](/img/structure/B2534149.png)
N-(2-((3-(4-fluorophényl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)éthyl)-2-éthylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide is a useful research compound. Its molecular formula is C19H22FN5O2 and its molecular weight is 371.416. The purity is usually 95%.
BenchChem offers high-quality 2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
La synthèse et l'évaluation de nouveaux dérivés triazolo[4,3-a]pyrazine ont révélé leur potentiel en tant qu'agents antimicrobiens . Ces composés ont été testés contre les souches de Staphylococcus aureus Gram-positif et d'Escherichia coli Gram-négatif. Notamment, le composé 2e a démontré une activité antibactérienne supérieure, avec des concentrations minimales inhibitrices (CMI) comparables à l'agent antibactérien de première ligne ampicilline. Des études supplémentaires sur la relation structure-activité de ces dérivés sont en cours.
Mécanisme D'action
Target of Action
The primary target of this compound is the GABA A receptors . These receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
The compound binds with equivalent high (subnanomolar) affinity to the benzodiazepine binding site of recombinant human GABA A receptors containing an α1, α2, α3, or α5 subunit . It has partial agonist efficacy at the α2 and α3 subtypes and essentially antagonist efficacy at the α1 and α5 subtypes .
Pharmacokinetics
Similar compounds with a triazolothiadiazine nucleus have been studied for their diverse pharmacological activities . In silico pharmacokinetic and molecular modeling studies have also been summarized .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide are largely determined by its interactions with various biomolecules. The compound’s triazole ring can form hydrogen bonds, making it a precise pharmacophore with a bioactive profile . This allows it to interact with different target receptors, contributing to its diverse pharmacological activities .
Cellular Effects
Similar compounds have been shown to exhibit antibacterial activities against both Gram-positive and Gram-negative bacteria strains .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have good thermal stability .
Dosage Effects in Animal Models
Similar compounds have shown anxiolytic-like activity in rat models of anxiety with minimum effective doses corresponding to 70 to 88% occupancy .
Metabolic Pathways
Similar compounds have been shown to inhibit various enzymes, suggesting that they may interact with multiple metabolic pathways .
Transport and Distribution
Similar compounds have been shown to bind with high affinity to the benzodiazepine binding site of GABA A receptors .
Subcellular Localization
Similar compounds have been shown to bind to GABA A receptors, which are typically located in the cell membrane .
Propriétés
IUPAC Name |
2-ethyl-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-3-13(4-2)19(26)21-11-12-27-17-10-9-16-22-23-18(25(16)24-17)14-5-7-15(20)8-6-14/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMXWKJUGPIXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-nitrophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2534070.png)
![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2534071.png)

![5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2534073.png)


![1-(4-methylphenyl)-6-(methylsulfanyl)-4-(2-naphthyloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2534079.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2534081.png)

![2-Phenyl-1-oxaspiro[2.4]heptane](/img/structure/B2534083.png)

![(E)-4-(Dimethylamino)-N-[(6-pyridin-2-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2534087.png)

